![molecular formula C20H25N3 B247013 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B247013.png)
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound with a molecular formula of C20H25N3. This compound is notable for its unique structure, which includes a tetrahydroisoquinoline core linked to a piperidine ring via a pyridinylmethyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the base-promoted C-alkylation of (pyridin-2-yl)methyl alcohols with ketones. This reaction is facilitated by the cleavage of unstrained C(sp3)–C(sp3) bonds, leading to the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a simplified bench-top continuous flow setup, often employing catalysts like Raney® nickel and solvents such as 1-propanol at high temperatures .
化学反応の分析
Types of Reactions
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
科学的研究の応用
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and safety profile .
類似化合物との比較
Similar Compounds
2-Methylpyridines: These compounds share a similar pyridine ring structure and are used in various industrial applications.
Piperidine Derivatives: These include a wide range of compounds with a piperidine ring, known for their pharmacological activities.
Uniqueness
What sets 2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline apart is its unique combination of a tetrahydroisoquinoline core with a piperidine ring and a pyridinylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25N3/c1-2-6-18-15-23(14-8-17(18)5-1)20-9-12-22(13-10-20)16-19-7-3-4-11-21-19/h1-7,11,20H,8-10,12-16H2 |
InChIキー |
YVAQDDHUGCCCOK-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
正規SMILES |
C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)
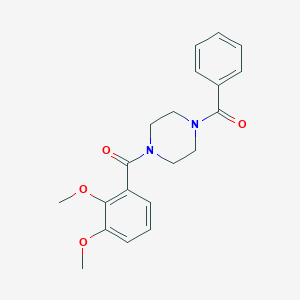
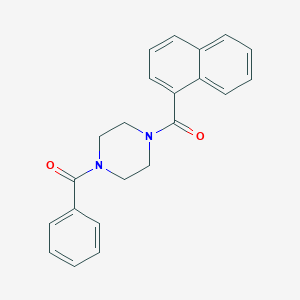
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)
METHANONE](/img/structure/B246943.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
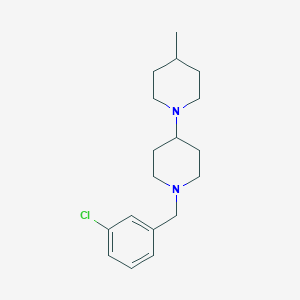
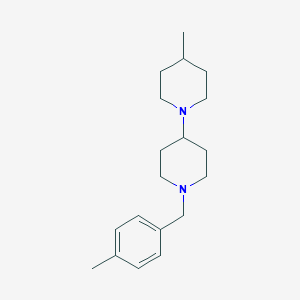
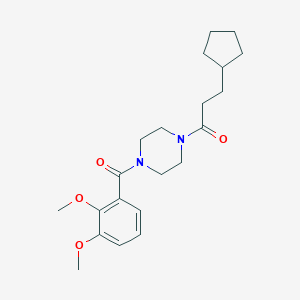
![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
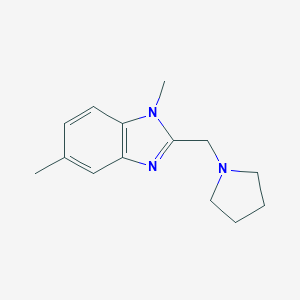
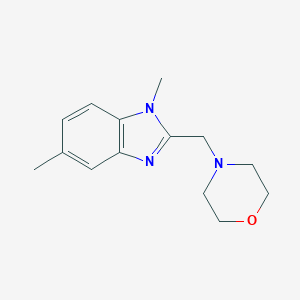
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
